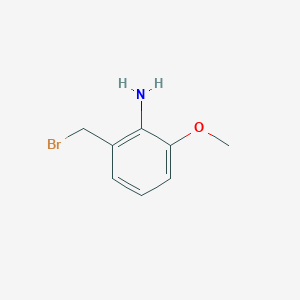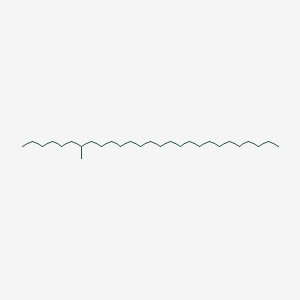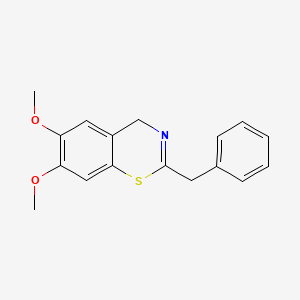
2-(Bromomethyl)-6-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-methoxyaniline: is an organic compound that belongs to the class of aromatic amines It features a bromomethyl group and a methoxy group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methoxyaniline typically involves the bromination of 6-methoxyaniline. One common method is as follows:
Starting Material: 6-methoxyaniline.
Bromination: The 6-methoxyaniline is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6-methoxyaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Nucleophilic Substitution: Substituted anilines or other derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-6-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-methoxyaniline involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-6-methoxyaniline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-methoxyaniline: Similar structure but with the methoxy group in a different position.
2-(Bromomethyl)-6-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(Bromomethyl)-6-methoxyaniline is unique due to the specific positioning of the bromomethyl and methoxy groups on the aniline ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
63697-77-8 |
|---|---|
Formule moléculaire |
C8H10BrNO |
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
2-(bromomethyl)-6-methoxyaniline |
InChI |
InChI=1S/C8H10BrNO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5,10H2,1H3 |
Clé InChI |
UXXMAHAADQIQRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)




![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)







